

# Ocifisertib Fumarate in Combination Therapy: A Comparative Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ocifisertib Fumarate*

Cat. No.: *B606612*

[Get Quote](#)

An In-depth Analysis of the Efficacy, Experimental Protocols, and Signaling Pathways of the PLK4 Inhibitor **Ocifisertib Fumarate** in Combination with Other Anticancer Agents.

## Introduction

**Ocifisertib Fumarate** (CFI-400945), a first-in-class, orally bioavailable inhibitor of Polo-like kinase 4 (PLK4), is a promising new agent in the landscape of targeted cancer therapy.<sup>[1][2]</sup> PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, a fundamental process in cell division.<sup>[2]</sup> Its overexpression in various cancers, including acute myeloid leukemia (AML), is associated with poor prognosis, making it an attractive therapeutic target.<sup>[3][4][5]</sup> Inhibition of PLK4 by Ocifisertib disrupts mitosis and induces apoptosis in cancer cells.<sup>[2]</sup> This guide provides a comprehensive comparison of the efficacy of **Ocifisertib Fumarate** as a monotherapy and in combination with other drugs, with a focus on its development for hematological malignancies.

## Efficacy of Ocifisertib Fumarate: Monotherapy vs. Combination Therapy

The primary clinical investigation of Ocifisertib is the Phase 1b/2 TWT-202 (NCT04730258) study, evaluating its safety and efficacy as a single agent and in combination with the hypomethylating agent azacitidine in patients with AML, myelodysplastic syndrome (MDS), or chronic myelomonocytic leukemia (CMML).<sup>[4][6]</sup>

## Ocifisertib Fumarate Monotherapy

Preliminary results from the monotherapy arm of the TWT-202 trial, presented at the 2023 American Society of Hematology (ASH) Annual Meeting, have shown promising clinical activity, particularly in heavily pre-treated AML patients.

Table 1: Efficacy of **Ocifisertib Fumarate** Monotherapy in Relapsed/Refractory AML (TWT-202 Study - Part 1)

| Efficacy Endpoint                                             | 96 mg Dose Level (n=6 evaluable) | Patient Population Characteristics                                                                                                                                                                                                 |
|---------------------------------------------------------------|----------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Overall Response Rate (ORR)                                   | 50% (3 out of 6 patients)        | All had prior venetoclax-based therapies                                                                                                                                                                                           |
| Complete Remission with incomplete hematologic recovery (CRi) | 1 patient                        | ELN2022 adverse genetics, complex karyotype, TP53 mutation. Remained in remission after 3 cycles.                                                                                                                                  |
| Morphologic Leukemia-Free State (MLFS)                        | 2 patients                       | One patient with ELN2022 adverse genetics, complex cytogenetics, TP53 mutation, and 2 prior regimens. The other with normal cytogenetics, adverse genetics (RUNX1, IDH2, SRSF2), and relapsed/refractory disease after 5 regimens. |

Data cutoff: May 2, 2023.[\[3\]](#)

## Ocifisertib Fumarate in Combination with Azacitidine

The combination of Ocifisertib with azacitidine is being explored based on the rationale that targeting distinct but complementary pathways may lead to synergistic anti-leukemic effects. While mature data from the combination arm of the TWT-202 study is not yet fully available, early reports are encouraging.

Preliminary Findings: Initial data has indicated that two patients with AML treated with Ocifisertib (80 mg) in combination with azacitidine achieved a complete remission (CR) and became eligible for allogeneic stem cell transplant. This early signal suggests a potential for deeper responses with the combination therapy compared to monotherapy. However, it is crucial to await more comprehensive data from a larger patient cohort to draw definitive conclusions.

## Experimental Protocols

### TWT-202 (NCT04730258) Clinical Trial Protocol

Title: A Phase 1b/2 Open-Label, Multicenter, Dose Optimization Clinical Study of the Safety, Tolerability, and Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles of CFI-400945 as a Single Agent or in Combination with Azacitidine in Patients with Acute Myeloid Leukemia, Myelodysplastic Syndrome or Chronic Myelomonocytic Leukemia.[4][6]

Study Design: The study employs a 3+3 dose-escalation design in the initial phase, followed by a Simon 2-stage expansion phase.[5]

- Part 1 (Monotherapy): Patients with relapsed and/or refractory AML, MDS, or CMML after at least one prior therapy receive **Ocifisertib Fumarate** orally.[5]
- Part 2 (Combination Therapy): Patients with relapsed and/or refractory AML, or untreated MDS or CMML receive **Ocifisertib Fumarate** in combination with azacitidine.[5]

Key Inclusion Criteria:

- Age  $\geq$  18 years.
- Confirmed diagnosis of AML, MDS, or CMML.
- For Part 1, relapsed or refractory disease after at least one prior therapy. For Part 2, specific eligibility criteria apply for AML, MDS, and CMML patients, including treatment-naive individuals ineligible for intensive therapy.[5]
- ECOG performance status of 0-2.

Key Exclusion Criteria:

- Active central nervous system (CNS) leukemia.
- Significant comorbidities that would interfere with the study.

#### Treatment Regimen:

- **Ocifisertib Fumarate** (Monotherapy): Administered orally on a 21-days-on/7-days-off schedule, with daily doses ranging from 32 mg to 96 mg. A 28-days-on/0-days-off schedule was also explored.[\[5\]](#)
- **Ocifisertib Fumarate** and Azacitidine (Combination): Dosing schedules and dose levels for the combination are being evaluated in Part 2 of the study.

#### Primary Outcome Measures:

- Incidence and severity of treatment-emergent adverse events.
- Maximum Tolerated Dose (MTD) of **Ocifisertib Fumarate** as a single agent and in combination with azacitidine.
- Recommended Phase 2 Dose (RP2D).

#### Secondary Outcome Measures:

- Overall Response Rate (ORR).
- Complete Remission (CR) rate.
- Duration of Response (DOR).
- Overall Survival (OS).

#### Experimental Workflow:







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. onclive.com [onclive.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Ocifisertib Fumarate in Combination Therapy: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b606612#efficacy-of-ocifisertib-fumarate-in-combination-with-other-drugs>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)